molecular formula C27H22FN5OS B2411328 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 946309-06-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2411328
CAS No.: 946309-06-4
M. Wt: 483.57
InChI Key: FXQHYFXWLUISCI-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is an intriguing compound due to its unique structure, which combines elements from different chemical groups. These structural features often result in interesting biological and chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically involves multi-step processes, beginning with the formation of quinoline derivatives. Initial steps might include the cyclization of aniline derivatives to form the quinoline core, followed by modifications to introduce the fluorophenyl, indole, and triazole groups.

Typical reagents and catalysts include:

  • Palladium-based catalysts for cross-coupling reactions.

  • Basic or acidic conditions to promote cyclization and other transformations.

Industrial Production Methods

Large-scale production might leverage optimized catalytic processes to improve yield and reduce waste. Continuous flow reactors can enhance efficiency, making the process more suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can participate in:

  • Oxidation reactions, especially involving the indole or quinoline units.

  • Substitution reactions, where the fluorophenyl group could be replaced by other functional groups.

  • Reduction reactions, potentially affecting the carbonyl group in ethanone.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substituents might be introduced via nucleophilic substitution reactions, using halogenated derivatives and suitable nucleophiles.

Major Products

These reactions can lead to products with modified functional groups, such as:

  • Hydroxylated quinoline derivatives from oxidation.

  • Reduced ethanone groups leading to alcohols.

  • Substituted fluorophenyl groups yielding new derivatives with varied properties.

Scientific Research Applications

This compound has significant potential in several areas:

  • Chemistry: : Studied for its reactivity and potential as a synthetic intermediate.

  • Biology: : Explored for its interactions with biological molecules, especially as a potential inhibitor or activator of specific enzymes.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, leveraging its structural features that can mimic or block biological processes.

  • Industry: : Used in the development of advanced materials, where its unique properties can be beneficial.

Mechanism of Action

The compound's effects are likely due to its interaction with specific molecular targets, such as enzymes or receptors. The triazole and indole groups can engage in binding interactions, while the quinoline unit might influence the overall activity and specificity.

Comparison with Similar Compounds

Similar compounds might include other heterocyclic structures with indole, triazole, or quinoline groups. Examples could be:

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(indol-3-yl)ethanone, which lacks the triazole and fluorophenyl groups.

  • 1-(quinolin-1(2H)-yl)-2-(triazol-3-yl)ethanone, which lacks the indole and fluorophenyl groups.

Its uniqueness lies in the combination of these specific functional groups, leading to a compound with distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5OS/c28-19-11-13-20(14-12-19)33-26(22-16-29-23-9-3-2-8-21(22)23)30-31-27(33)35-17-25(34)32-15-5-7-18-6-1-4-10-24(18)32/h1-4,6,8-14,16,29H,5,7,15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHYFXWLUISCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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